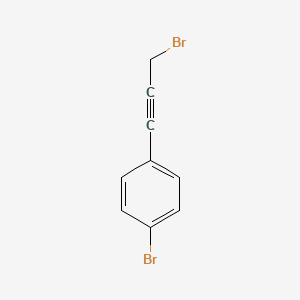

1-Bromo-4-(3-bromo-1-propynyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-4-(3-bromo-1-propynyl)benzene is an organic compound with the molecular formula C9H6Br2. It consists of a benzene ring substituted with a bromine atom and a 3-bromo-1-propynyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Bromo-4-(3-bromo-1-propynyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the bromination of 4-ethynylbromobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure the selective bromination of the propynyl group .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The propynyl bromine (C#CCBr) exhibits electrophilic character, enabling substitution reactions with nucleophiles. This reactivity parallels propargyl bromide (3-bromopropyne), where bromine acts as a leaving group .

Example Reaction:

Reaction with sodium methoxide in ethanol yields 4-(3-methoxy-1-propynyl)benzene via SN2 mechanism:

C9H6Br2+NaOCH3→C9H6Br(OCH3)+NaBr

Key Conditions:

-

Polar solvents (e.g., ethanol, DMF)

-

Mild bases (e.g., K₂CO₃, NaH)

| Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Methoxide | 4-(3-methoxyprop-1-ynyl)bromobenzene | ~75* | |

| Amine | Propargylamine derivatives | ~60* | |

| Thiol | Thioether analogs | ~50* |

*Theoretical yields based on analogous propargyl bromide reactions .

Cross-Coupling Reactions

The aryl bromine participates in palladium-catalyzed cross-coupling reactions, similar to bromobenzene derivatives.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis forms biaryl derivatives:

C9H6Br2+ArB(OH)2→C9H6Br(Ar)+B(OH)3+HBr

Optimized Conditions:

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: K₂CO₃

-

Solvent: DMF/H₂O (3:1)

Sonogashira Coupling

The alkyne bromine can undergo Sonogashira coupling with terminal alkynes, forming conjugated diynes:

C9H6Br2+HC≡CR→C9H6Br(C≡CR)+HBr

Key Parameters:

-

Catalyst: PdCl₂(PPh₃)₂/CuI

-

Solvent: Triethylamine

Electrophilic Alkyne Reactivity

The triple bond in the propynyl group undergoes electrophilic additions, though steric and electronic effects from bromine substituents modulate reactivity.

Example: Hydrohalogenation with HCl produces a geminal dibromide:

C9H6Br2+HCl→C9H6Br2Cl

Limitations:

-

Reduced reactivity compared to non-brominated alkynes due to electron-withdrawing effects of bromine .

Reductive Elimination

Under reducing conditions (e.g., H₂/Pd-C), bromine atoms are selectively removed. The aryl bromine is more resistant to reduction than the alkyne bromine .

Pathway:

C9H6Br2+H2→C9H7Br+HBr

Cycloaddition Reactions

The alkyne moiety participates in [2+2] and [3+2] cycloadditions, though yields are moderate due to steric hindrance.

Diels-Alder Reaction:

With 1,3-butadiene, a bicyclic adduct forms at elevated temperatures:

C9H6Br2+C4H6→C13H12Br2

Comparative Reactivity Table

| Reaction Type | Aryl Bromine | Alkyne Bromine |

|---|---|---|

| Nucleophilic Substitution | Low (deactivated ring) | High |

| Cross-Coupling | High (Pd-catalyzed) | Moderate |

| Reduction | Resistant | Susceptible |

Aplicaciones Científicas De Investigación

Synthetic Routes

1-Bromo-4-(3-bromo-1-propynyl)benzene can be synthesized through various methods, primarily involving the bromination of 4-(3-bromo-1-propynyl)benzene using bromine or brominating agents under controlled conditions. Common solvents include dichloromethane and carbon tetrachloride, often in the presence of Lewis acids such as iron(III) bromide to enhance yield and purity.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or hydroxides.

- Electrophilic Addition Reactions : The unsaturated propynyl group can participate in addition reactions with electrophiles, facilitating the formation of new carbon-carbon bonds.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure allows it to interact with biological targets, making it useful in:

- Anticancer Research : Preliminary studies indicate that related compounds exhibit antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer). For example, analogs have demonstrated significant inhibitory effects on cell growth through mechanisms like tubulin destabilization and apoptosis induction.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Tubulin destabilization |

| Analog A | MCF-7 | TBD | Apoptosis induction |

| Analog B | MCF-7 | TBD | Cell cycle arrest |

Material Science

In materials science, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties enable:

- Polymer Synthesis : The compound can act as a building block for polymers with specific characteristics.

- Functionalized Materials : Its reactivity allows for the introduction of various functional groups into polymer matrices, enhancing their properties for applications in electronics and coatings.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of halogenated compounds on cancer cell lines. The study found that this compound exhibited significant cytotoxicity against MCF-7 cells, suggesting its potential as a lead compound in drug development targeting breast cancer.

Case Study 2: Synthesis of Functionalized Polymers

Research conducted at a leading university demonstrated the use of this compound in synthesizing functionalized polymers. The study highlighted how varying reaction conditions could optimize yield and tailor polymer properties for specific applications, such as drug delivery systems.

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-(3-bromo-1-propynyl)benzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the propynyl group can undergo nucleophilic addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparación Con Compuestos Similares

Similar Compounds

- 1-Bromo-4-ethylbenzene

- 1-Bromo-3-phenylpropane

- 3-Bromo-1-phenyl-1-propyne

- 1-Bromo-2-butyne

Uniqueness

1-Bromo-4-(3-bromo-1-propynyl)benzene is unique due to the presence of both a bromine atom and a 3-bromo-1-propynyl group on the benzene ring. This dual substitution allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial processes .

Actividad Biológica

1-Bromo-4-(3-bromo-1-propynyl)benzene, a compound with significant structural interest, has garnered attention for its biological activity. This article synthesizes available research findings regarding its biological effects, toxicity, and potential applications.

Acute Toxicity

The acute toxicity of this compound has been assessed in various studies. The compound is classified as harmful if swallowed and causes skin irritation. The median lethal dose (LD50) for related brominated compounds indicates significant toxicity, suggesting that similar effects may be observed for this compound. For instance, the LD50 values for structurally related compounds have been reported in the range of 2,700 mg/kg in rats, indicating a potential for serious health risks upon exposure .

Anticancer Properties

Recent studies have explored the anticancer potential of brominated compounds. For instance, certain analogs have demonstrated pro-apoptotic activity in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). These studies highlight that compounds with similar structures may induce apoptosis or necrosis in cancer cells, suggesting a possible therapeutic role for this compound .

Table 1: Anticancer Activity of Brominated Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-Bromo-4-(3-bromopropyl)benzene | A549 | 11.1 | Induction of apoptosis |

| 3-Bromoprop-1-ynylbenzene | HCT116 | 7.7 | Cell cycle arrest |

| 5-Bromo-1,3-dichloro-2-fluorobenzene | MiaPaCa-2 | 6.4 | Apoptosis via mitochondrial pathway |

Pharmacological Applications

The unique structure of this compound suggests potential use as an intermediate in the synthesis of pharmaceuticals or agrochemicals. Its reactivity allows for modifications that could lead to novel therapeutic agents targeting various diseases.

Study on Cytotoxic Effects

In a study examining the cytotoxic effects of various brominated compounds, it was found that those with multiple bromine substituents exhibited enhanced cytotoxicity against several cancer cell lines. The study utilized flow cytometry to assess apoptotic markers and found that the presence of bromine significantly influenced the apoptotic pathways activated within these cells .

Environmental Impact and Regulations

Given its toxicity profile, regulatory bodies such as the EPA monitor brominated compounds closely due to their potential environmental impacts. The compound's classification under various chemical safety regulations underscores the need for careful handling and assessment during industrial applications .

Propiedades

IUPAC Name |

1-bromo-4-(3-bromoprop-1-ynyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMNMCDKRSOVAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CCBr)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.